BIX HCl

Übersicht

Beschreibung

BIX HCl, also known as bis(3-hydroxy-4-methoxyphenyl)methane hydrochloride, is a drug candidate developed by scientists at the University of California, San Francisco (UCSF). BIX HCl is a small molecule, which is highly lipophilic, and is being investigated for its potential therapeutic applications in the treatment of various diseases. BIX HCl is a synthetic compound that is structurally similar to natural compounds found in the body and is thought to possess a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

BIX NHE1 inhibitor has been identified as a potential and highly selective target in anticancer therapy . The Na+/H+ exchanger isoform 1 (NHE1) plays a crucial role in cancer cell proliferation and metastasis . An elevated NHE1 activity can be correlated with both an increase in cell pH and a decrease in the extracellular pH of tumors . Therefore, pharmaceutical inhibition of NHE1 represents a promising approach in anticancer therapy .

Breast Cancer Treatment

Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo . The NHE1 inhibitor cariporide has been demonstrated to inhibit human cancer cell lines . It induces the apoptosis of MCF-7/ADR cells and is associated with the intracellular accumulation of doxorubicin and G0/G1 cell cycle arrest .

Cardiomyocyte Hypertrophy Prevention

BIX NHE1 inhibitor prevents phenylephrine-induced cardiomyocyte hypertrophy in vitro . It also attenuates cardiac hypertrophy and left ventricular dysfunction postinfarction in rats .

Cardioprotection

BIX NHE1 inhibitor has demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat . It has been identified as a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing .

Chemosensitization

Cariporide, a specific NHE1 inhibitor, has been shown to improve cancer cell chemosensitivity mediated by activation of the apoptosis pathway . It decreases MDR1 expression and activates cleaved caspase-3 and caspase-9, promoting caspase-independent apoptosis in vitro .

Drug Resistance Overcoming

NHE1 inhibitors like cariporide have been found to significantly facilitate the sensitivity of breast cancer to doxorubicin both in vitro and in vivo . This suggests that NHE1 may be a novel adjuvant therapeutic candidate for the treatment of resistant breast cancer .

Wirkmechanismus

- NHE1 is a transmembrane ion channel expressed ubiquitously in cells. Its main role is to regulate intracellular pH by exchanging sodium ions for protons .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Eigenschaften

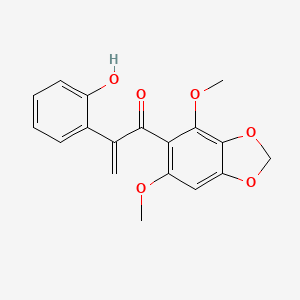

IUPAC Name |

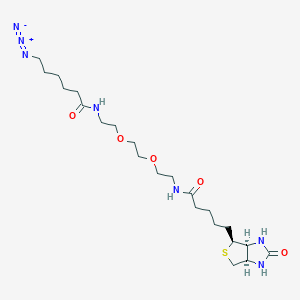

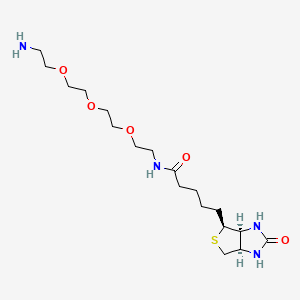

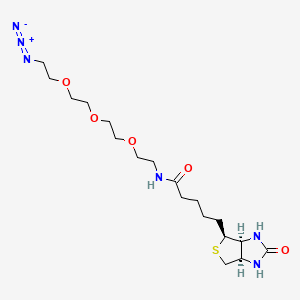

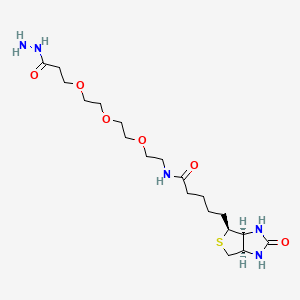

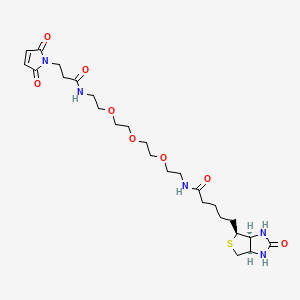

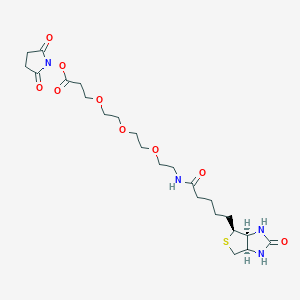

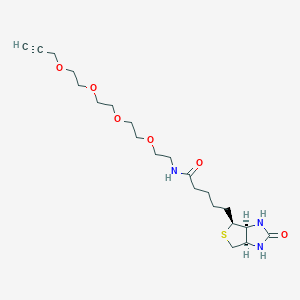

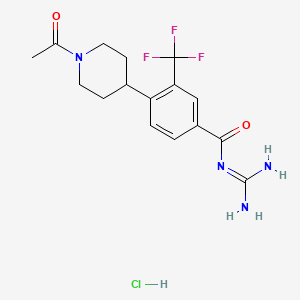

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

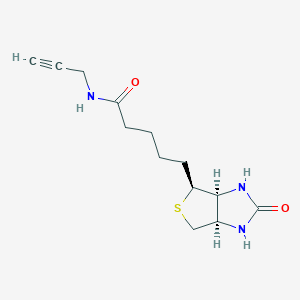

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BIX NHE1 inhibitor | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.